molecular formula C11H15O6P B042440 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide CAS No. 231280-23-2

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Cat. No.: B042440
CAS No.: 231280-23-2
M. Wt: 274.21 g/mol
InChI Key: JJOHPDFSXRTKJQ-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a chemical compound with the molecular formula C11H15O6P. It is known for its unique structure, which includes a dioxaphosphorinane ring. This compound is often used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide typically involves the reaction of 2,2-dimethoxy-1,3-propanediol with dichlorophenylphosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOHPDFSXRTKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
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Q & A

Q1: What is the structural conformation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide?

A1: The scientific research describes the six-membered dioxaphosphorinane ring in this compound as existing in a distorted chair conformation, with the phenoxy group occupying an axial position []. The phenyl ring and both methoxy groups are oriented in a trans-gauche configuration with respect to the 1,3,2-dioxaphosphorinane ring. Notably, the phosphate group demonstrates a significant deviation from the ideal tetrahedral geometry [].

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